![molecular formula C15H16F3NO B2681146 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol CAS No. 477848-43-4](/img/structure/B2681146.png)

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

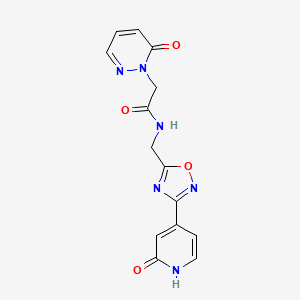

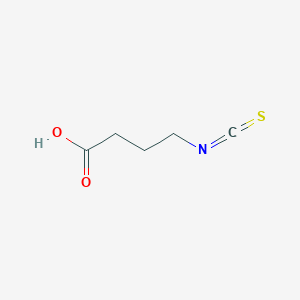

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is an organic compound with a potentially significant role in scientific research. It has the molecular formula C15H16F3NO and a molecular weight of 283.294 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H16F3NO) and molecular weight (283.294) . Other specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications

Organometallic Chemistry and Catalysis

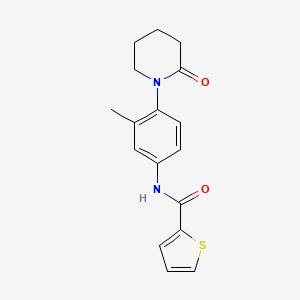

Research by Djukic et al. (1997) on the reactivity of cyclomanganated 2-arylpyridine and -quinoline derivatives towards organolithium reagents underscores the significance of such compounds in the synthesis of air-stable chelated tricarbonylmanganese complexes. This work highlights the utility of these complexes in organometallic chemistry, providing insights into the synthesis of novel compounds with potential catalytic applications (Djukic et al., 1997).

Molecular Structure Analysis

The study by Jasinski et al. (2010) on the synthesis and crystal structures of Schiff bases derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline emphasizes the importance of structural analysis in understanding the properties of these compounds. The detailed examination of their crystal structures through X-ray crystallography provides valuable information on the molecular geometry and intermolecular interactions, which is crucial for their potential applications in materials science and pharmaceutical research (Jasinski et al., 2010).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol' involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-quinuclidinol in the presence of a base to form the desired product.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "3-quinuclidinol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethyl)benzaldehyde and 3-quinuclidinol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] } | |

| 477848-43-4 | |

Molecular Formula |

C15H16F3NO |

Molecular Weight |

283.29 g/mol |

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C15H16F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11,14,20H,5-8H2 |

InChI Key |

WPCZJSSIEMUSDD-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |

Canonical SMILES |

C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)

![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)

![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)

![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681077.png)

![4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2681085.png)